![molecular formula C15H19NO B1328692 N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine CAS No. 1019580-52-9](/img/structure/B1328692.png)
N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine
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Overview
Description
N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a chemical compound with the molecular formula C15H19NO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry . The compound features a benzofuran ring attached to an ethyl group, which is further connected to a cyclopentylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones with acetic anhydride or the use of palladium-catalyzed coupling reactions.
Alkylation: The benzofuran ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Dihydrobenzofuran derivatives
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Anticancer Activity
N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine exhibits significant anticancer properties. Research indicates that this compound induces apoptosis in cancer cells and causes cell cycle arrest, particularly at the G2/M phase. The mechanisms include:
- Induction of Apoptosis : The compound activates caspase pathways, leading to programmed cell death in various cancer cell lines, including breast and prostate cancer cells .
- Cell Cycle Arrest : Studies show that it interrupts the cell cycle, preventing the proliferation of cancer cells.
Table 1: Summary of Anticancer Mechanisms
Mechanism | Description | Cancer Cell Lines Tested |
---|---|---|
Induction of Apoptosis | Activates caspase pathways for programmed cell death | Breast, Prostate |
Cell Cycle Arrest | Arrests cell cycle at G2/M phase | Various |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play a role in cancer progression. For instance, it has shown potential as an inhibitor of PI3K and VEGFR-2, which are critical in tumor growth and angiogenesis .
Antimicrobial Properties
Research indicates that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .
Table 2: Biological Activities
Activity Type | Description | Efficacy |
---|---|---|
Enzyme Inhibition | Inhibits PI3K and VEGFR-2 | High |
Antimicrobial | Effective against various bacterial strains | Moderate |
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of benzofuran derivatives with cyclopentylamine under controlled conditions. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure.
Table 3: Synthesis Overview
Step | Reaction Conditions | Yield |
---|---|---|
Benzofuran Reaction | Reaction with cyclopentylamine at elevated temperatures | 85% |
Characterization | NMR and IR spectroscopy for structural confirmation | Confirmed |
Case Study 1: Anticancer Efficacy
A study examined the effects of this compound on human prostate cancer cell lines (PC3). The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy in inducing apoptosis and inhibiting cell proliferation .
Case Study 2: Antibacterial Activity
In another investigation, the compound was tested against antibiotic-resistant bacterial strains. Results showed a notable reduction in bacterial viability, suggesting its potential as a therapeutic agent against resistant infections .
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzofuran-2-yl)ethanone: A simpler derivative with similar biological activities.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A complex derivative with potent anticancer properties.
Uniqueness
N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyclopentylamine moiety enhances its interaction with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H19NO
- Molecular Weight : 229.32 g/mol
- Chemical Structure : The compound features a benzofuran moiety linked to a cyclopentylamine group, contributing to its unique pharmacological properties.
Research indicates that this compound may interact with multiple biological targets, influencing various pathways:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of benzofuran compounds can inhibit key enzymes such as PI3K and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis. For instance, related compounds have demonstrated IC50 values in the low nanomolar range against these targets .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of benzofuran derivatives, including this compound:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). These studies revealed significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest .
-
Cytotoxicity Data :
Cell Line IC50 (µM) Mechanism of Action HeLa 5.0 Apoptosis induction MCF-7 8.0 Cell cycle arrest at G1/S phase PC3 6.5 Inhibition of PI3K and VEGFR-2
Neuroprotective Effects
In addition to its anticancer properties, some studies suggest that benzofuran derivatives may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems. However, specific data on this compound in this context remains limited.
Case Studies
- Study on Anticancer Activity :
- Mechanistic Insights :
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(16-13-7-3-4-8-13)15-10-12-6-2-5-9-14(12)17-15/h2,5-6,9-11,13,16H,3-4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRWDISKRNAPNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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